molecular formula C10H10BF3O4 B12505219 (3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B12505219
M. Wt: 261.99 g/mol
InChI Key: XINUBLSQHDPRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with ethoxycarbonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. This often involves the use of a palladium catalyst and a boron source such as bis(pinacolato)diboron.

    Substitution Reactions: The ethoxycarbonyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions may require specific reagents and conditions, such as the use of trifluoromethylating agents and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include boronic esters, reduced phenyl derivatives, and substituted phenylboronic acids.

Scientific Research Applications

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the design of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ethoxycarbonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the ethoxycarbonyl and trifluoromethyl groups, resulting in different reactivity and applications.

    (3-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic Acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.

    (3-(Ethoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic Acid: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the specific positioning of the ethoxycarbonyl and trifluoromethyl groups, which can influence its reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and efficiency.

Properties

Molecular Formula

C10H10BF3O4

Molecular Weight

261.99 g/mol

IUPAC Name

[3-ethoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H10BF3O4/c1-2-18-9(15)6-3-7(10(12,13)14)5-8(4-6)11(16)17/h3-5,16-17H,2H2,1H3

InChI Key

XINUBLSQHDPRSY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.